

# Spectroscopic Data of Nanangenine A: A Technical Overview

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## Compound of Interest

Compound Name: Nanangenine A

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This technical guide provides a comprehensive overview of the spectroscopic data for **Nanangenine A**, a drimane sesquiterpenoid isolated from the novel Australian fungus, *Aspergillus nanangensis*. The structural elucidation of this natural product was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This document presents the key spectroscopic data in a structured format and outlines the experimental protocols employed for their acquisition, serving as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

## High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionisation mass spectrometry (HRESI-MS) in positive ion mode was utilized to determine the elemental composition of **Nanangenine A**.

Parameter	Value	Reference
Ion	$[M+Na]^+$	[1]
m/z (Observed)	305.1363	[1]
Molecular Formula	$C_{15}H_{22}O_5$	[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The one-dimensional (1D)  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, along with two-dimensional (2D) experiments, were crucial for establishing the planar structure and relative stereochemistry of **Nanangenine A**. The data presented below were acquired in dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ).

### $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum was recorded at 125 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Position	$\delta_{\text{C}}$ (ppm)	Multiplicity
1	38.6	$\text{CH}_2$
2	18.2	$\text{CH}_2$
3	41.5	$\text{CH}_2$
4	33.0	C
5	55.4	CH
6	73.1	CH
7	137.9	CH
8	131.9	C
9	50.0	CH
10	36.9	C
11	208.5	C
12	68.3	$\text{CH}_2$
13	21.0	$\text{CH}_3$
14	33.0	$\text{CH}_3$
15	14.2	$\text{CH}_3$

Data sourced from Lacey et al., 2019.[\[1\]](#)

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum was recorded at 500 MHz. The chemical shifts (δ) are reported in ppm, with multiplicity and coupling constants (J) in Hertz (Hz).

Position	δH (ppm)	Multiplicity	J (Hz)
1α	1.34	m	
1β	1.44	m	
2α	1.54	m	
2β	1.54	m	
3α	1.34	m	
3β	1.03	m	
5	1.58	d	10.5
6	4.30	t	2.5
6-OH	5.25	d	4.0
7	6.27	d	2.5
9	2.59	d	10.5
12a	4.31	d	17.0
12b	4.19	d	17.0
12-OH	5.48	t	5.5
13	0.77	s	
14	0.96	s	
15	0.81	s	

Data sourced from Lacey et al., 2019.[\[1\]](#)

## Experimental Protocols

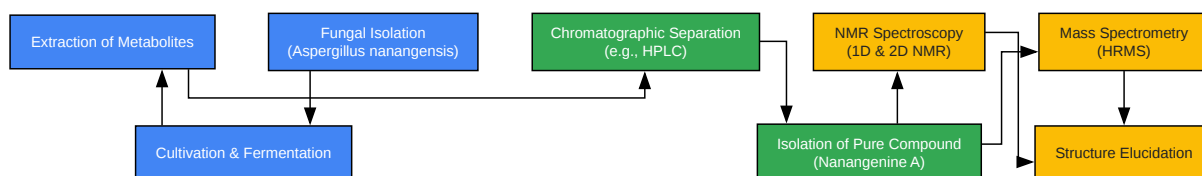
The spectroscopic data for **Nanangenine A** were obtained following the isolation of the compound from the culture broth of *Aspergillus nanangensis*.

**NMR Spectroscopy:** 1D and 2D NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in DMSO- $d_6$ . Chemical shifts ( $\delta$ ) are referenced to the residual solvent signals ( $\delta$ H 2.50 and  $\delta$ C 39.52).

**Mass Spectrometry:** High-resolution mass spectra were obtained on an Agilent 6545 Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

## Workflow for Natural Product Discovery and Characterization

The discovery and structural elucidation of novel natural products like **Nanangenine A** follow a systematic workflow, from the initial isolation of the producing organism to the final determination of its chemical structure.



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Caption: General workflow for the isolation and structural elucidation of **Nanangenine A**.

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## References

- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, *Aspergillus nanangensis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Nanangenine A: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823462#spectroscopic-data-of-nanangenine-a-nmr-ms]

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